(E)-1-(4-fluorophenyl)-3-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea
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Overview
Description
(E)-1-(4-fluorophenyl)-3-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a synthetic organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a fluorophenyl group and a quinazoline moiety in its structure suggests that it might exhibit interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-fluorophenyl)-3-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea typically involves multi-step organic reactions. A common approach might include:
Formation of the quinazoline core: This can be achieved by cyclization reactions involving anthranilic acid derivatives and appropriate aldehydes or ketones.
Introduction of the phenethyl group: This step might involve alkylation reactions using phenethyl halides.
Formation of the urea linkage: This can be done by reacting the intermediate with isocyanates or carbamates under controlled conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and temperature control to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-fluorophenyl)-3-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of quinazoline N-oxides, while reduction could yield dihydroquinazoline derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Potential therapeutic applications due to its pharmacological properties.
Industry: Use in the development of new materials or as intermediates in chemical synthesis.
Mechanism of Action
The mechanism of action of (E)-1-(4-fluorophenyl)-3-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinazoline moiety is known to interact with various biological pathways, potentially inhibiting or activating specific proteins.
Comparison with Similar Compounds
Similar Compounds
Quinazoline derivatives: Compounds like gefitinib and erlotinib, which are used as anticancer agents.
Fluorophenyl compounds: Such as fluoxetine, which is used as an antidepressant.
Uniqueness
(E)-1-(4-fluorophenyl)-3-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea is unique due to its specific combination of a fluorophenyl group and a quinazoline moiety, which might confer distinct biological activities and therapeutic potential.
Properties
Molecular Formula |
C23H19FN4O2 |
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Molecular Weight |
402.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3-[2-oxo-3-(2-phenylethyl)quinazolin-4-yl]urea |
InChI |
InChI=1S/C23H19FN4O2/c24-17-10-12-18(13-11-17)25-22(29)27-21-19-8-4-5-9-20(19)26-23(30)28(21)15-14-16-6-2-1-3-7-16/h1-13H,14-15H2,(H2,25,27,29) |
InChI Key |
TVCFBJLFIXRLBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=C3C=CC=CC3=NC2=O)NC(=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
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